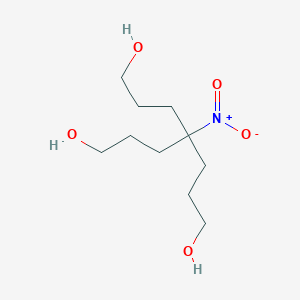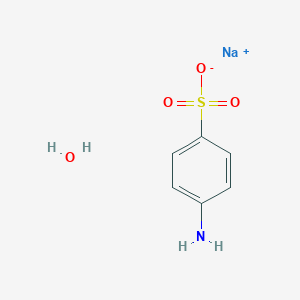
Sodium 4-Aminobenzenesulfonate Hydrate
Übersicht
Beschreibung
Sodium 4-Aminobenzenesulfonate Hydrate, also known as 4-ABS, is an anionic surfactant and chelating agent used in a variety of scientific research applications. It is a water-soluble compound composed of a sodium cation and a sulfonate anion group attached to a benzene ring. 4-ABS is a versatile compound with a wide range of potential uses, from its role in biochemical and physiological studies to its use as a surfactant in lab experiments.
Wissenschaftliche Forschungsanwendungen
Molecular Switching : Sodium 4-Aminobenzenesulfonate Hydrate is involved in molecular switching through cooperative ionic interactions and charge-assisted hydrogen bonding, with implications for materials science and molecular engineering (Gurbanov et al., 2017).
Electroanalytical Applications : It's used in voltammetry and flow-injection amperometry for the indirect determination of dopamine, demonstrating its utility in analytical chemistry (Yeh, Kuo, & Cheng, 2008).
Synthesis of Complex Compounds : The compound plays a role in the synthesis of complex organic compounds, such as 4-amino-3-methoxyphenylazobenzene-3’-sulfonic acid sodium, highlighting its importance in organic synthesis and materials science (Xie Jian-wu, 2005).
In Cementitious Materials : It is used in the synthesis of superplasticizers for cementitious materials, indicating its role in civil engineering and construction materials (Pei et al., 2008).
Crystal Structure Studies : Its crystal structure and molecular interactions have been studied, contributing to the field of crystallography and molecular design (Dhanalakshmi & Parthiban, 2020).
Environmental Applications : It's involved in the biodegradation of pollutants like 4-aminobenzenesulfonate, relevant to environmental science and wastewater treatment (Wang, Zhang, Zhou, & Zhang, 2009).
Study of Polycations : It aids in understanding the binding of polycations in solutions, contributing to polymer science and materials chemistry (Satoh, Yoda, & Komiyama, 1991).
Luminescent Coordination Polymers : Its role in the synthesis of luminescent lanthanide coordination polymers indicates its significance in inorganic chemistry and materials science (Yang et al., 2008).
Adsorption Studies : It's used in studies for the adsorption of compounds like sodium dodecylbenzenesulfonate, relevant to environmental cleanup and industrial processes (Kim et al., 2019).
Modification of Carbon Nanotubes : Its use in the modification of carbon nanotubes for improved adsorptive performance highlights its role in nanotechnology and materials engineering (Zheng, Hu, & Du, 2013).
Supercapacitor Applications : It has been used to enhance supercapacitor capacitance, demonstrating its potential in energy storage technologies (Zhang, Huang, & Chen, 2015).
Safety and Hazards
Sodium 4-Aminobenzenesulfonate Hydrate is classified under GHS07 and carries the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Wirkmechanismus
Target of Action
Sodium 4-Aminobenzenesulfonate Hydrate, also known as Sodium Sulfanilate Hydrate, is a multifunctional compound . .
Mode of Action
It’s known that it has a certain reducing property and can react with some oxidizing agents . In some chemical reactions, it can act as an antioxidant or a reducing agent .
Biochemical Pathways
Given its chelating ability, it may interact with metal ions and potentially influence related biochemical pathways .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body .
Result of Action
Its reducing property and ability to act as an antioxidant suggest it may have a role in redox reactions .
Action Environment
Sodium Sulfanilate Hydrate is a chemically stable compound under neutral and weakly acidic conditions . Its action, efficacy, and stability could potentially be influenced by environmental factors such as pH and the presence of metal ions, given its chelating ability .
Biochemische Analyse
Biochemical Properties
Sodium 4-Aminobenzenesulfonate Hydrate plays a significant role in biochemical reactions, particularly in the detection of nitrites and in organic synthesis. It interacts with enzymes such as peroxidases and oxidases, facilitating redox reactions. The compound’s sulfonate group allows it to form stable complexes with metal ions, which can be crucial in various enzymatic processes. Additionally, this compound can interact with proteins, altering their conformation and activity, thereby influencing biochemical pathways .
Cellular Effects
This compound affects various cell types by modulating cellular processes such as signaling pathways, gene expression, and metabolism. It has been observed to influence the activity of key signaling molecules like kinases and phosphatases, which are essential for cell communication and function. Furthermore, the compound can alter gene expression by interacting with transcription factors, leading to changes in protein synthesis and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The compound’s interaction with DNA and RNA can lead to changes in gene expression, affecting cellular functions and processes. Additionally, this compound can act as a reducing agent, participating in redox reactions that are crucial for maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under neutral and slightly acidic conditions but can degrade under highly acidic or basic conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as sulfotransferases and sulfatases, influencing the metabolism of sulfur-containing compounds. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its solubility and affinity for different cellular compartments, leading to its accumulation in specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and cellular processes .
Eigenschaften
IUPAC Name |
sodium;4-aminobenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGKZGAQOPUDQL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123333-70-0 | |
| Record name | Sodium sulfanilate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



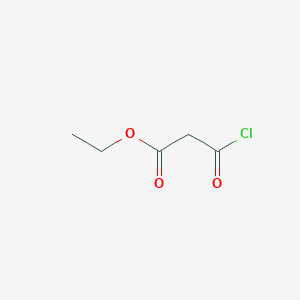
![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)




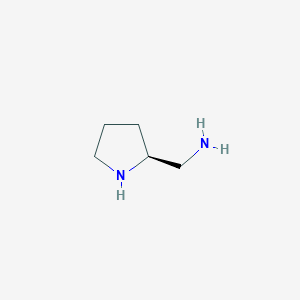
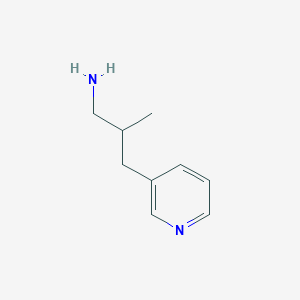

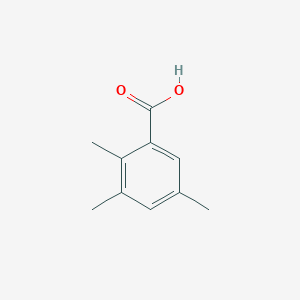
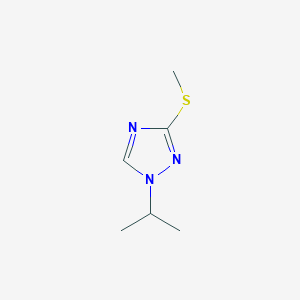
![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)
